molecular formula C21H22FN5O3S B2619376 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1421494-87-2

5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2619376
CAS No.: 1421494-87-2
M. Wt: 443.5
InChI Key: QUWOHBMXDIUDLS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of cyclopropyl, fluorobenzyl, sulfonyl, piperazinyl, pyridinyl, and oxadiazole groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole likely involves multiple steps, including:

  • Formation of the cyclopropyl group.
  • Introduction of the fluorobenzyl sulfonyl group.
  • Synthesis of the piperazinyl pyridine intermediate.
  • Cyclization to form the oxadiazole ring.

Each step would require specific reagents, catalysts, and conditions, such as:

  • Cyclopropanation reactions using diazo compounds and transition metal catalysts.
  • Sulfonylation reactions using sulfonyl chlorides and bases.
  • Piperazine functionalization using nucleophilic substitution reactions.
  • Cyclization reactions under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, targeting specific diseases or conditions.

Industry

Industrial applications might include use as intermediates in the synthesis of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, it might interact with a receptor or enzyme, modulating its activity through binding interactions. The molecular targets could include proteins, nucleic acids, or other biomolecules, influencing pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-(6-(4-((3-chlorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
  • 5-Cyclopropyl-3-(6-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

5-cyclopropyl-3-[6-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c22-18-3-1-2-15(12-18)14-31(28,29)27-10-8-26(9-11-27)19-7-6-17(13-23-19)20-24-21(30-25-20)16-4-5-16/h1-3,6-7,12-13,16H,4-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOHBMXDIUDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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